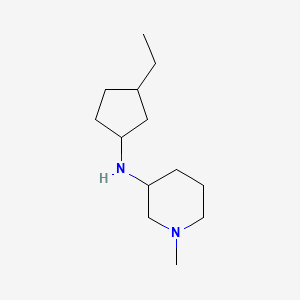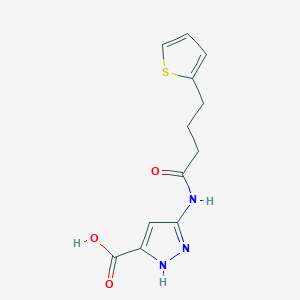
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, avocado, and edamame. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. In recent years, NMN has gained attention for its potential therapeutic benefits and has become a subject of scientific research.
作用機序
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide works by increasing the levels of NAD+ in cells, which plays a crucial role in cellular metabolism and energy production. NAD+ is involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression. By increasing NAD+ levels, this compound can improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can improve mitochondrial function by increasing oxidative phosphorylation and ATP production. It can also increase insulin sensitivity by activating the sirtuin pathway, which regulates glucose metabolism. Additionally, this compound can enhance DNA repair by activating the PARP pathway, which repairs DNA damage.
実験室実験の利点と制限
One advantage of using N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and enhance DNA repair. However, one limitation is the cost of this compound, which can be expensive and may not be feasible for large-scale experiments.
将来の方向性
There are several future directions for N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide research. One direction is to investigate its potential as a treatment for age-related diseases such as Alzheimer's and Parkinson's. Another direction is to explore its role in cancer prevention and treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
合成法
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of nicotinic acid with 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid to form this compound. Enzymatic synthesis involves the use of nicotinamide mononucleotide adenylyltransferase enzymes to catalyze the reaction between nicotinamide mononucleotide and ATP to form this compound. Microbial synthesis involves the use of microorganisms such as Escherichia coli to produce this compound through fermentation.
科学的研究の応用
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide has been the subject of numerous scientific studies for its potential therapeutic benefits. It has been shown to improve mitochondrial function, increase insulin sensitivity, and enhance DNA repair. These properties make it a potential candidate for the treatment of various age-related diseases such as Alzheimer's, Parkinson's, and type 2 diabetes.
特性
IUPAC Name |
N-(1-hydroxy-2-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-11(2,8-14)13-10(15)9-5-4-6-12-7-9/h4-7,14H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJLPKONZERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)


![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)